3-Quinolinecarboxamide, 4-hydroxy-N-(2-methoxyethyl)-
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Overview
Description
3-Quinolinecarboxamide,4-hydroxy-N-(2-methoxyethyl)-(9ci) is a chemical compound belonging to the quinoline-3-carboxamide family This compound is characterized by its quinoline core structure, which is a heterocyclic aromatic organic compound with a fusion of benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxamide,4-hydroxy-N-(2-methoxyethyl)-(9ci) typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Quinolinecarboxamide,4-hydroxy-N-(2-methoxyethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid, quinoline-4-one.
Reduction: Dihydroquinoline derivatives.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
3-Quinolinecarboxamide,4-hydroxy-N-(2-methoxyethyl)-(9ci) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as autoimmune disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
3-Quinolinecarboxamide,4-hydroxy-N-(2-methoxyethyl)-(9ci) is compared to other quinoline derivatives, such as quinoline-3-carboxylic acid and quinoline-4-carboxylic acid. While these compounds share the quinoline core, the presence of the hydroxy group and the N-(2-methoxyethyl) substituent in 3-Quinolinecarboxamide,4-hydroxy-N-(2-methoxyethyl)-(9ci) gives it unique chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid
Quinoline-4-carboxylic acid
Dihydroquinoline derivatives
Laquinimod
This detailed overview provides a comprehensive understanding of 3-Quinolinecarboxamide,4-hydroxy-N-(2-methoxyethyl)-(9ci), its synthesis, reactions, applications, and mechanisms
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-18-7-6-14-13(17)10-8-15-11-5-3-2-4-9(11)12(10)16/h2-5,8H,6-7H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
BPNBCIYGBZVCQY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CNC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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